molecular formula C10H8F3NO B177307 5-methoxy-6-(trifluoromethyl)-1H-indole CAS No. 178896-78-1

5-methoxy-6-(trifluoromethyl)-1H-indole

Cat. No. B177307
Key on ui cas rn: 178896-78-1
M. Wt: 215.17 g/mol
InChI Key: KNMAZUXTEPXPOM-UHFFFAOYSA-N
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Patent
US06638953B2

Procedure details

The indole (D10) (67.63 g, 0.315 mol) was treated with sodium cyanoborohydride (40 g, 0.637 mol) in glacial acetic acid (500 ml) as in the method of Description 1 to afford the title indoline (67.73 g, 99%) as an off-white solid.
Quantity
67.63 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[C:12]([F:15])([F:14])[F:13])[NH:8][CH:7]=[CH:6]2.C([BH3-])#N.[Na+]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[C:12]([F:15])([F:13])[F:14])[NH:8][CH2:7][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
67.63 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1C(F)(F)F
Name
Quantity
40 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCNC2=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 67.73 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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